2-(2,6-Difluorophenyl)-2-oxoethyl acetate
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Overview
Description
2-(2,6-Difluorophenyl)-2-oxoethyl acetate is an organic compound characterized by the presence of a difluorophenyl group attached to an oxoethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-oxoethyl acetate typically involves the reaction of 2,6-difluorophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include difluorophenylacetic acid, difluorophenylethanol, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-oxoethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The difluorophenyl group plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylacetic acid
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorophenol
Uniqueness
2-(2,6-Difluorophenyl)-2-oxoethyl acetate is unique due to the presence of both the difluorophenyl and oxoethyl acetate groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
[2-(2,6-difluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)15-5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 |
InChI Key |
QZOGBVKKCYTNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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